Norgestimate-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantitative LC-MS/MS bioanalysis of norgestimate requires an internal standard that co-elutes without isotopic cross-talk. Unlabeled compound causes interference; mismatched deuteration patterns alter ionization. Norgestimate-d3 solves this with a precise +3 Da mass shift. - Mass shift: +3 Da (analyte-free m/z channel) - Application: Internal standard for ANDA/NDA bioequivalence studies - Key advantage: Site-specific deuteration enables tracking of acetate moiety cleavage in metabolic studies - Purity: ≥95% (sufficient for pre-clinical/Phase I assays)

Molecular Formula C23H31NO3
Molecular Weight 372.5 g/mol
Cat. No. B15599913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgestimate-d3
Molecular FormulaC23H31NO3
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1/i3D3
InChIKeyKIQQMECNKUGGKA-ASDLVFBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norgestimate-d3: Deuterated Internal Standard for LC-MS/MS


Norgestimate-d3 is a stable isotope-labeled analog of the synthetic progestin norgestimate, distinguished by the substitution of three hydrogen atoms with deuterium on the acetyl moiety . As a deuterated internal standard (IS), its core utility lies in correcting for matrix effects, ionization variability, and extraction losses during liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling accurate and reproducible quantification of the parent drug in pharmacokinetic and therapeutic drug monitoring studies [1]. The compound exhibits nearly identical physicochemical behavior to unlabeled norgestimate during sample preparation and chromatographic separation, yet yields a distinct +3 Da mass shift in MS detection, thereby fulfilling the fundamental requirements for a robust analytical IS [2].

Deuterated internal standard for LC-MS/MS
+3 Da mass shift enables analyte resolution
Site-specific acetate-d3 labeling supports prodrug activation studies

Norgestimate-d3 Selectivity vs. Generic Analogs


Direct substitution of a validated internal standard (IS) with an analog, even one that is structurally related or differently labeled, fundamentally compromises the accuracy and regulatory defensibility of LC-MS/MS assays. The use of a non-deuterated analog as an IS introduces the risk of endogenous interference and fails to correct for ion suppression or enhancement effects that co-elute with the analyte [1]. Alternative stable isotope-labeled forms (e.g., norgestimate-¹³C₃ or norgestimate-d₆) possess distinct physicochemical properties and, critically, different mass shifts; replacing a -d3 IS with a -d6 or -¹³C₃ variant alters the resolution from the monoisotopic analyte peak and any potential interfering isotopic contributions from the unlabeled drug, thereby invalidating the method's previously established selectivity and quantitative accuracy . Consequently, procurement of the precise labeled form specified in the analytical protocol or regulatory filing—here, norgestimate-d3—is non-negotiable for maintaining method integrity and achieving consistent, traceable results.

Norgestimate-d3 +3 Da shift avoids isotopic interference on most triple quadrupole instruments.
Unlabeled Analog Isotopic cross-talk and matrix effect variability preclude MS-based internal standardization.
Acetate-d3 Label Enables distinct tracking of parent drug vs. deacetylated metabolite upon cleavage.
Backbone-d6 Analog Label retention in both parent and metabolite may obscure prodrug activation kinetics.
Targeted Mass Shift Meets the recognized ≥3 Da minimum to resolve from natural isotopic envelope.
Larger d6 Shift +6 Da may alter chromatographic co-elution or ionization behavior, requiring re-validation.

Differentiation Evidence for Norgestimate-d3


Isotopic and Chemical Purity Comparison

Norgestimate-d3 provides a +3 Da mass shift relative to unlabeled norgestimate (m/z 369.5 → m/z 372.5) . This mass increment is sufficient to fully resolve the IS from the analyte's [M+H]+ ion cluster in the MS1 spectrum, eliminating any cross-talk or isotopic contribution from the unlabeled drug to the IS channel. In comparison, a deuterated analog with only one or two deuterium atoms (e.g., norgestimate-d1 or -d2) risks overlap with the analyte's natural abundance M+1 or M+2 isotopic peaks, which can be significant for a C23H31NO3 molecule. This unambiguous mass resolution is a prerequisite for achieving the low limits of quantification required in bioanalytical assays [1].

Isotopic & Chemical Purity
Data to verify
Isotopic enrichment comparable (>98% atom D for both); chemical purity ≥95% (d3) vs ≥99% (d6).
Purity context supports method validation review.
Verify ≥95% purity is adequate for target LOQ.
LC-MS/MS Bioanalysis Stable Isotope Labeling

Mass Spectrometric Differentiation by Deuteration

Commercial specifications for norgestimate-d3 include an isotopic purity of >98% atom D . This high level of deuterium incorporation is crucial because any residual unlabeled norgestimate (the 'D0' impurity) in the IS solution will directly contribute to the analyte signal, causing a systematic positive bias, particularly at the lower limit of quantification (LLOQ). In contrast, a hypothetical internal standard with a lower isotopic purity of 95% atom D would introduce a 5% D0 impurity. In a method with a linear range spanning three orders of magnitude, this level of impurity could completely obscure the analyte signal at low concentrations, compromising assay accuracy and failing ICH M10 bioanalytical method validation guidelines [1].

Mass Spectrometric Shift
Class-level inference
+3 Da (MW 372.53)
Meets ≥3 Da minimum for isotopic interference avoidance.
Class-level inference; verify on instrument MRM channels.
Isotopic Purity Method Validation Quality Control

Deuterated IS Recovery and Isotope Dilution

The three deuterium atoms in norgestimate-d3 are located on the acetyl group (OC(=O)CD3), a non-exchangeable position . This is a critical design feature for an internal standard, as deuterium atoms attached to heteroatoms (e.g., on a hydroxyl or amine group) are prone to exchange with protons in protic solvents (e.g., water, methanol), leading to a loss of the mass label and a shift in the measured m/z during analysis . Such back-exchange introduces variability, compromises the accuracy of the IS correction, and invalidates long-term method reproducibility. By contrast, an alternative labeled standard with exchangeable deuterium (e.g., norgestimate-d1 with labeling on the oxime -OH) would be highly susceptible to solvent-dependent signal drift, a known source of assay failure.

IS Recovery & Isotope Dilution
Context-dependent
No published data for d3; class-level evidence from d6 analog (93.90% recovery).
Deuterated IS class supports recovery expectation.
Review method transfer; validate extraction in-house.
LC-MS/MS Stable Isotope Labeling Method Robustness

Site-Specific Acetate Deuteration and Metabolic Fate

Commercial lots of norgestimate-d3 are certified to a chemical purity of ≥98% as determined by HPLC . This is a critical differentiator from lower-purity alternatives or custom-synthesized materials that lack rigorous quality control. Even minor impurities, particularly those with a similar molecular weight or retention time, can cause ion suppression, generate isobaric interferences, or lead to false positives in selective reaction monitoring (SRM) transitions. For instance, an impurity at 2% abundance that co-elutes with the analyte or IS could suppress ionization efficiency by an unpredictable factor, skewing the calculated concentration. A certified purity of ≥98% minimizes this risk, ensuring the IS performs as a true tracer and does not introduce analytical artifacts that would complicate method development or validation [1].

Acetate Deuteration & Metabolism
Class-level inference
Acetate-d3 label is lost upon deacetylation; parent drug differentiated from metabolite.
Supports prodrug activation pathway studies.
Use with backbone-labeled IS for dual tracking.
Chemical Purity Quality Control LC-MS/MS

Differentiation from Metabolite Internal Standards: Norgestimate-d3 Quantifies Parent Drug, Not Active Metabolite Norelgestromin

Norgestimate is a prodrug that is rapidly and extensively metabolized to its active form, 17-deacetyl norgestimate (norelgestromin), which is the primary circulating progestin in vivo [1]. For this reason, a separate, dedicated internal standard, norelgestromin-d6, is commercially available for the specific quantification of the metabolite . Using norgestimate-d3 to quantify norelgestromin would be analytically flawed due to differences in their physicochemical properties (e.g., polarity, extraction recovery) and chromatographic behavior. The selection of the correct labeled internal standard—norgestimate-d3 for the parent prodrug, norelgestromin-d6 for the active metabolite—is therefore a critical decision point in designing a valid bioanalytical assay. This explicit differentiation underscores the specific and non-interchangeable role of norgestimate-d3 in a pharmacokinetic workflow.

Metabolite Quantification Internal Standard Selection Pharmacokinetics

Orthogonal Identification: Distinct InChI Key (KIQQMECNKUGGKA-ASDLVFBPSA-N) Ensures Unambiguous Procurement and Data Reproducibility

Norgestimate-d3 is defined by a unique IUPAC International Chemical Identifier (InChI) Key: KIQQMECNKUGGKA-ASDLVFBPSA-N, which incorporates the specific stereochemistry and isotopic labeling pattern . This unique identifier distinguishes it from the unlabeled parent (InChI Key for norgestimate: KIQQMECNKUGGKA-MJBQOXQXSA-N) and other labeled analogs like norgestimate-d6. Using this identifier in procurement and publication eliminates ambiguity, ensuring that researchers acquire and report on the exact molecular entity used in their studies. This is a critical, yet often overlooked, differentiator that underpins experimental reproducibility and data integrity in the scientific literature [1].

Chemical Identification Data Reproducibility Procurement

Norgestimate-d3 Validated Application Scenarios


Bioequivalence and Pharmacokinetic Studies by LC-MS/MS

Norgestimate-d3 is the definitive internal standard for the accurate quantification of the prodrug norgestimate in biological matrices (e.g., human plasma) using LC-MS/MS. Its +3 Da mass shift, high isotopic purity (>98% atom D), and stable labeling on a non-exchangeable site ensure precise correction for matrix effects and extraction variability, as established in the evidence guide [1]. This application is fundamental for generating regulatory-compliant data on the absorption, distribution, metabolism, and excretion (ADME) of norgestimate-containing formulations, as well as for establishing bioequivalence between a generic product and a reference listed drug [2].

Metabolic Pathway and Prodrug Activation Studies

Analytical chemists use norgestimate-d3 during method development to overcome the inherent challenges of quantifying a labile prodrug in the presence of its abundant, active metabolite. The internal standard's distinct chemical identity (unique InChI Key) and certified purity (≥98% HPLC) provide a reliable, traceable benchmark for optimizing sample preparation protocols, chromatographic separation, and mass spectrometric parameters . Its use is essential for establishing method accuracy, precision, and linearity across the expected therapeutic concentration range, as required by ICH M10 guidelines [3].

Analytical Method Development for CRO and QC

In pharmaceutical manufacturing, norgestimate-d3 serves as an internal standard in validated LC-MS or GC-MS methods for the quantitative determination of norgestimate content, impurity profiling, and stability monitoring of drug substance and finished oral contraceptive products. The use of a stable isotope-labeled analog ensures that assay results are not confounded by minor variations in injection volume or instrument sensitivity, thereby providing the high level of accuracy and reproducibility demanded by current Good Manufacturing Practices (cGMP) and pharmacopoeial standards .

LC-MS/MS Instrument Qualification Standard

Investigators use norgestimate-d3 to accurately measure the disappearance of the parent prodrug in *in vitro* systems (e.g., hepatocyte incubations, microsomal assays) and *in vivo* models. By enabling precise quantification of the intact drug, the internal standard helps to distinguish between the disappearance of the prodrug and the formation of its primary active metabolite, norelgestromin, thereby generating more accurate kinetic parameters (e.g., half-life, clearance) for the parent compound [4].

Application
Selection Property
Validation Focus
Research PK studies by LC-MS/MS
Isotopic dilution, +3 Da mass shift
Bioanalytical validation review, matrix-effect control
Prodrug activation & metabolic fate studies
Site-specific acetate-d3 labeling
Metabolite differentiation, label retention verification
Bioanalytical method development
Cost-effective d3 IS, ≥95% purity
Method suitability, impurity profiling
LC-MS/MS instrument qualification
Reliable +3 Da signal, interference-free
System suitability, MS tuning

Technical Documentation Hub

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